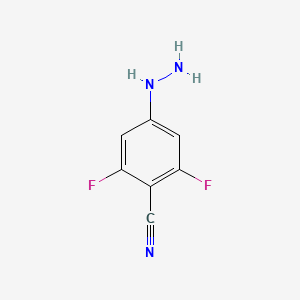

2,6-Difluoro-4-hydrazinobenzonitrile

Übersicht

Beschreibung

2,6-Difluoro-4-hydrazinobenzonitrile is a useful research compound. Its molecular formula is C7H5F2N3 and its molecular weight is 169.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Cellulose Synthesis Studies

2,6-Difluoro-4-hydrazinobenzonitrile is related to compounds like 2,6-Dichlorobenzonitrile (DCB), which have been utilized in the study of cellulose synthesis. For instance, 2,6-Dichlorobenzonitrile (DCB) has been reported to inhibit cellulose synthesis and has been used in numerous studies to understand the cellular mechanisms and processes involved in cellulose production in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

In Chemical Bonding Research

The research on carbon nitride, which is closely related to benzotrile-based compounds like this compound, focuses on understanding the chemical bonding in such materials. This research aims to produce crystalline super-hard phases composed of single or sp3 carbon-nitrogen bonds. Studies involve using techniques like Nuclear Magnetic Resonance (NMR) and Electron Energy Loss Spectroscopy (EELS) to characterize the chemical bonding in such compounds (Rodil & Muhl, 2004).

In Neuroimaging for Alzheimer's Disease

Compounds structurally similar to this compound have been used in neuroimaging for Alzheimer's disease. For example, derivatives of similar compounds have been utilized in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

In Gas Separation Processes

In the field of environmental science and technology, related compounds are used in studying the separation of gases using gas hydrate formation. This involves examining the thermodynamic feasibility of separating gases like sulfur hexafluoride (SF6) from gas mixtures, a critical process in reducing greenhouse gas emissions (Cha et al., 2010).

In Radiopharmaceutical Research

Compounds like this compound are used in synthesizing bifunctional chelators for technetium, which are critical in radiopharmaceutical research. These chelators are used in bioconjugation for radiolabeling with technetium, which is vital in medical diagnostics and imaging (Meszaros, Dose, Biagini, & Blower, 2011).

In Fluorescence Sensing

In analytical chemistry, related compounds are used in developing fluorescence sensing approaches for the detection of substances like trinitrophenol in aqueous solutions. These methods leverage molecular interactions and the inner filter effect for efficient and selective detection (Rong et al., 2015).

Eigenschaften

IUPAC Name |

2,6-difluoro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-1-4(12-11)2-7(9)5(6)3-10/h1-2,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNUSFDVSGCWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)

![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)

![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)

![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)